molecular formula C10H15ClFN3 B14903184 (R)-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride

(R)-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride

Cat. No.: B14903184
M. Wt: 231.70 g/mol
InChI Key: KGOMBLCWLIXQNF-DDWIOCJRSA-N
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Description

®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride is a chemical compound that features a fluoropyridine moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different substituents on the pyridine ring.

Scientific Research Applications

®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, while the piperazine ring may modulate the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-Fluoropyridin-4-yl)-3-methylpiperazine hydrochloride is unique due to the combination of the fluoropyridine and piperazine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and other scientific research fields .

Properties

Molecular Formula

C10H15ClFN3

Molecular Weight

231.70 g/mol

IUPAC Name

(3R)-1-(3-fluoropyridin-4-yl)-3-methylpiperazine;hydrochloride

InChI

InChI=1S/C10H14FN3.ClH/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m1./s1

InChI Key

KGOMBLCWLIXQNF-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C=NC=C2)F.Cl

Canonical SMILES

CC1CN(CCN1)C2=C(C=NC=C2)F.Cl

Origin of Product

United States

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